molecular formula C7H16ClNO B2594119 3-Isopropylpyrrolidin-3-ol hydrochloride CAS No. 1018442-97-1

3-Isopropylpyrrolidin-3-ol hydrochloride

Cat. No.: B2594119
CAS No.: 1018442-97-1
M. Wt: 165.66
InChI Key: HAPXYANUOBGERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropylpyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C10H17NO•HCl. It is known for its stimulant properties and is used primarily in scientific research. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylpyrrolidin-3-ol hydrochloride typically involves the hydroxylation of 1-benzoylpyrrolidine. This process can be achieved through microbial hydroxylation using Aspergillus species, followed by stereoselective esterification using commercial lipases . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol.

Industrial Production Methods: Industrial production of this compound may involve the use of more scalable chemical processes, such as catalytic hydrogenation and subsequent purification steps to ensure high yield and purity. The exact methods can vary depending on the desired enantiomeric purity and specific industrial requirements .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Isopropylpyrrolidin-3-ol hydrochloride is widely used in scientific research due to its stimulant properties. Its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on the central nervous system.

    Medicine: Investigated for potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through its action on the central nervous system. It is believed to interact with neurotransmitter systems, particularly by inhibiting the reuptake of dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and alertness .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a similar nitrogen-containing ring structure.

    Prolinol: Another pyrrolidine derivative with hydroxyl functionality.

    Pyrrolizines: Compounds with fused pyrrolidine rings.

Uniqueness: 3-Isopropylpyrrolidin-3-ol hydrochloride is unique due to its specific isopropyl substitution, which imparts distinct pharmacological properties compared to other pyrrolidine derivatives. This substitution enhances its stimulant effects and makes it a valuable compound for research .

Properties

IUPAC Name

3-propan-2-ylpyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(2)7(9)3-4-8-5-7;/h6,8-9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPXYANUOBGERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCNC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018442-97-1
Record name 3-(propan-2-yl)pyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.